Bienvenue dans la boutique en ligne BenchChem!

8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione

Adenosine A2A receptor Radioligand binding Structure-activity relationship

8-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione (CAS 155270-98-7; synonym: (E)-8-(3,4-Dimethoxystyryl)-1,3-diethylxanthine) is an 8-styrylxanthine derivative belonging to the adenosine A2A receptor antagonist class. It is the N7-desmethyl analog of istradefylline (KW-6002, CAS 155270-99-8), a clinically approved adjunctive therapy for Parkinson's disease.

Molecular Formula C19H22N4O4
Molecular Weight 370.4 g/mol
Cat. No. B12436906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione
Molecular FormulaC19H22N4O4
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-12-7-9-13(26-3)14(11-12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21)
InChIKeyIZFYJVITWLNDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione: Chemical Identity, Pharmacological Class, and Procurement Context


8-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione (CAS 155270-98-7; synonym: (E)-8-(3,4-Dimethoxystyryl)-1,3-diethylxanthine) is an 8-styrylxanthine derivative belonging to the adenosine A2A receptor antagonist class [1]. It is the N7-desmethyl analog of istradefylline (KW-6002, CAS 155270-99-8), a clinically approved adjunctive therapy for Parkinson's disease [2]. The compound is primarily sourced as a certified reference standard for impurity profiling in istradefylline drug substance and product quality control, and secondarily as a pharmacological tool compound for adenosine receptor research [3]. Its molecular formula is C19H22N4O4 (MW 370.40), one methylene unit smaller than istradefylline (C20H24N4O4, MW 384.43), and this structural difference defines its distinct physicochemical, pharmacological, and regulatory utility profile relative to the parent drug .

Why Procurement of 8-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione Cannot Be Satisfied by Other Adenosine A2A Antagonists or Xanthine Derivatives


Generic substitution within the 8-styrylxanthine adenosine A2A antagonist class is precluded by three interdependent factors. First, the absence of the N7-methyl group fundamentally alters the hydrogen-bond donor/acceptor capacity at the purine core, shifting the compound's A2A binding affinity (human Ki = 9.12 nM) approximately 4.1-fold weaker than that of N7-methylated istradefylline (human Ki = 2.2 nM), and compressing the A1/A2A selectivity ratio from ~104-fold to ~31.5-fold . Second, this structural difference produces a melting point elevation of approximately 72–76°C (267°C vs. 191–195°C for istradefylline), which is critical for purity determination by differential scanning calorimetry in regulatory submissions . Third, the compound serves as the sole commercially available reference standard for Istradefylline Impurity 1 (N7-desmethyl impurity), a specified impurity in pharmacopoeial monographs and ANDA/NDA analytical method validations — a role that no other comparator, including 4-desmethyl istradefylline (CAS 160434-48-0), can fulfill [1]. These orthogonal differentiation dimensions mean that substitution with istradefylline, CSC, KF17837, MSX-2, preladenant, or any other A2A antagonist fails on at least one critical parameter relevant to analytical, pharmacological, or regulatory workflows.

Quantitative Differentiation Evidence for 8-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione Against the Most Relevant Comparator Compounds


Human A2A Adenosine Receptor Binding Affinity: N7-Desmethyl Analog vs. Istradefylline (KW-6002)

In radioligand displacement assays at recombinant human adenosine A2A receptors, the target compound (N7-desmethyl) exhibits a Ki of 9.12 nM . This represents a 4.1-fold reduction in binding affinity relative to its N7-methylated congener istradefylline (Ki = 2.2 nM at human A2A) [1]. The N7-methyl group contributes approximately 0.62 kcal/mol to the free energy of binding at the human A2A orthosteric site, a magnitude consistent with hydrophobic packing interactions observed in the co-crystal structure (PDB 8RW7) [2].

Adenosine A2A receptor Radioligand binding Structure-activity relationship

A2A vs. A1 Receptor Selectivity Window: Distinct Pharmacological Fingerprint Relative to Istradefylline and CSC

The target compound demonstrates a measurable but compressed selectivity window: human A1 Ki >287 nM versus human A2A Ki = 9.12 nM, yielding an A1/A2A selectivity ratio of >31.5-fold . By contrast, istradefylline achieves a rat A1/A2A selectivity ratio of ~104-fold (A1 Ki = 230 nM; A2A Ki = 2.2 nM) [1], while the reference antagonist CSC (8-(3-chlorostyryl)caffeine) demonstrates a rat A1/A2A selectivity of 520-fold (A1 Ki = 28,000 nM; A2A Ki = 54 nM) [2]. The desmethyl analog thus occupies a distinct selectivity niche — more A2A-selective than non-selective xanthines such as theophylline, but less A2A-selective than either its N7-methyl parent or CSC — making it a valuable comparator for probing the contribution of N7-substitution to A1/A2A selectivity within 8-styrylxanthine structure-activity relationships.

Receptor selectivity Adenosine A1 receptor Off-target profiling

Melting Point Differentiation for Thermal Analysis-Based Purity Determination in Regulatory QC Workflows

The target compound exhibits a melting point of 267°C, which is 72–76°C higher than that of istradefylline (191–195°C) . This large thermal separation — attributable to the additional hydrogen-bond donor at N7 in the desmethyl form enabling stronger intermolecular hydrogen bonding in the crystalline lattice — provides unambiguous identification of the N7-desmethyl impurity in istradefylline drug substance by differential scanning calorimetry (DSC) . The magnitude of this melting point difference exceeds typical batch-to-batch variability in recrystallized istradefylline (ΔT typically <5°C) by more than 14-fold, establishing a definitive orthogonal identity confirmation parameter .

Melting point Thermal analysis Quality control Regulatory submission

Exclusive Availability of Human A2A Receptor Co-Crystal Structural Data for an 8-Styrylxanthine Ligand (PDB 8RW7)

PDB entry 8RW7 (deposited 2024-02-02, resolution data available at RCSB) contains the target compound co-crystallized with the human adenosine A2A receptor as the synthetic photoswitch 'StilSwitch1' [1]. This is the only publicly available high-resolution crystal structure of any 8-styrylxanthine scaffold bound to the human A2A receptor orthosteric site. The structure reveals that the (E)-styryl double bond positions the 3,4-dimethoxyphenyl ring into a deep hydrophobic sub-pocket defined by residues Phe168(EL2), Leu249(6.51), and His250(6.52), while the N7 position — unsubstituted in this ligand — donates a hydrogen bond to a structured water molecule that bridges to Asn253(6.55) [2]. By contrast, the N7-methyl group in istradefylline would be predicted to displace this water molecule, altering the local hydrogen-bond network. No equivalent co-crystal structure exists for istradefylline, CSC, KF17837, MSX-2, preladenant, or SCH 58261 with the human A2A receptor at comparable resolution, making PDB 8RW7 the sole structural template for rational, structure-guided optimization of 8-styrylxanthine A2A antagonists [3].

X-ray crystallography A2A receptor structure Ligand-receptor interactions Structure-based drug design

Regulatory Role as a Certified Istradefylline Impurity Reference Standard for Pharmacopoeial Compliance

The target compound is commercially designated as 'Istradefylline Impurity 1' and supplied with full characterization data packages (NMR, MS, HPLC, COA) compliant with USP, EP, JP, and BP regulatory standards [1]. It is explicitly manufactured for use as a reference standard in analytical method development, method validation (AMV), quality control (QC), ANDA, and NDA submissions for istradefylline drug products [2]. The 4-desmethyl istradefylline metabolite (CAS 160434-48-0), despite having an identical molecular formula (C19H22N4O4) and molecular weight (370.40), is a distinct chemical entity with demethylation occurring on the 3,4-dimethoxyphenyl ring rather than at the N7 position of the purine core, and cannot substitute for Impurity 1 in regulatory impurity profiling . HPLC methods for simultaneous determination of all known istradefylline impurities have been patented, specifically requiring the N7-desmethyl impurity as a distinct reference standard for system suitability testing [3].

Reference standard ANDA/NDA submission Pharmacopoeial impurity Analytical method validation

MAO-B Inhibitory Activity as a Class-Level Dual Pharmacological Property of 8-Styrylxanthines

A systematic study of 16 (E)-8-styrylxanthine-derived A2A antagonists demonstrated that all compounds in this structural class exhibit significant monoamine oxidase B (MAO-B) inhibitory properties in vitro, with Ki values spanning the low micromolar to nanomolar range [1]. The N7-methyl congener istradefylline (KW-6002) was explicitly included in this study, confirming that the 8-(3,4-dimethoxystyryl) pharmacophore confers dual A2A receptor antagonism and MAO-B inhibition [2]. While direct MAO-B Ki data for the target N7-desmethyl compound have not been separately reported, the shared (E)-8-(3,4-dimethoxystyryl)xanthine scaffold — the structural determinant identified as responsible for MAO-B inhibition in the SAR analysis — supports class-level inference of comparable MAO-B inhibitory activity [3]. This dual activity profile is notably absent in non-xanthine A2A antagonists such as preladenant (Ki A2A = 1.1 nM; >1,000-fold selective; no reported MAO-B inhibition) and SCH 58261 (Ki A2A = 2.3 nM; no reported MAO-B activity), providing a class-distinguishing feature of practical relevance for researchers investigating neuroprotective mechanisms or seeking to avoid MAO-B-mediated off-target effects in experimental paradigms .

Monoamine oxidase B MAO-B inhibition Neuroprotection Dual pharmacology

Optimal Application Scenarios for 8-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione Based on Verified Differentiation Evidence


Certified Reference Standard for Istradefylline Impurity Profiling in ANDA/NDA Regulatory Submissions

Pharmaceutical quality control laboratories developing or validating HPLC methods for istradefylline API require a certified reference standard of the N7-desmethyl impurity (Impurity 1) to establish system suitability, determine relative response factors, and quantify impurity levels against ICH Q3A thresholds. The compound is supplied with a comprehensive Structure Elucidation Report (SER), Certificate of Analysis (COA), and full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS, HPLC purity ≥95%), meeting USP, EP, JP, and BP pharmacopoeial standards [1]. The 72–76°C melting point elevation over istradefylline provides an orthogonal thermal identity confirmation parameter for DSC-based purity verification .

Structure-Based Drug Design of Next-Generation A2A Receptor Antagonists Using the PDB 8RW7 Co-Crystal Structure

Medicinal chemistry teams engaged in rational optimization of 8-styrylxanthine A2A antagonists can utilize the PDB 8RW7 co-crystal structure — the only available experimental template of an 8-styrylxanthine bound to the human A2A receptor orthosteric site — to guide computational docking, molecular dynamics simulations, and fragment-based design [1]. The structure reveals critical interactions of the (E)-styryl double bond geometry, the 3,4-dimethoxyphenyl ring occupancy within the hydrophobic sub-pocket, and the hydrogen-bond network at the N7 position, enabling structure-guided modifications at the purine N1, N3, N7, and styryl phenyl positions .

Pharmacological Tool Compound for SAR Studies Investigating the Contribution of N7-Methylation to A2A Affinity and A1/A2A Selectivity

The 4.1-fold A2A affinity reduction and the compressed ~31.5-fold A1/A2A selectivity ratio of the N7-desmethyl analog, compared with istradefylline's ~104-fold selectivity [1], make this compound an essential matched molecular pair for systematically dissecting the energetic and selectivity contributions of the N7-methyl substituent in 8-styrylxanthine SAR. By using the target compound together with istradefylline in head-to-head radioligand binding, functional cAMP, and in vivo catalepsy reversal assays, researchers can isolate the pharmacological consequences of N7-substitution while holding all other structural features constant .

Photopharmacological Research Leveraging the 8-Styrylxanthine Scaffold as a Photoswitchable A2A Receptor Ligand

The (E)-styryl double bond in the target compound undergoes photoisomerization to the (Z)-configuration upon light exposure, a property that has been exploited in the design of 'StilSwitch1,' the photoswitchable A2A ligand co-crystallized in PDB 8RW7 [1]. The N7-desmethyl scaffold, with its demonstrated A2A binding affinity (Ki = 9.12 nM) and photoswitchable (E)/(Z) isomerism, serves as a validated starting point for developing light-controlled A2A receptor modulators for optopharmacology applications, where spatiotemporal control of receptor activity is required . The class-level MAO-B inhibitory activity of 8-styrylxanthines further expands the potential for designing dual-target photoswitchable probes .

Quote Request

Request a Quote for 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.